N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring.
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Substitution: The final step involves the substitution of the acyl group with a trifluoromethyl group using a suitable trifluoromethylating agent.
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide can be compared with other trifluoromethylbenzenes, such as:
2-chloro-5-(trifluoromethyl)aniline: This compound lacks the nitro group and has different chemical properties and applications.
3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide: This compound has a different substitution pattern and is used in different applications.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H8ClF3N2O3 |
---|---|
Molecular Weight |
344.67 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-11-5-4-9(14(16,17)18)7-12(11)19-13(21)8-2-1-3-10(6-8)20(22)23/h1-7H,(H,19,21) |
InChI Key |
CQGJEVZHKMLSNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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